N-Acetylelsamicin A

Description

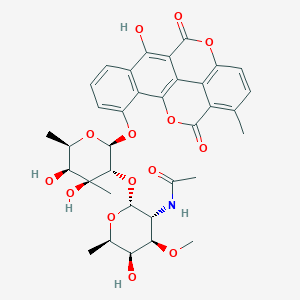

N-Acetylelsamicin A is a semisynthetic derivative of elsamicin A, an antitumor agent. The compound is synthesized through the acetylation of the 2''-amino group of elsamicin A using acetic anhydride in dry methanol under mild conditions (room temperature, 1 hour), achieving a 100% yield after purification via silica gel chromatography .

Properties

CAS No. |

106544-47-2 |

|---|---|

Molecular Formula |

C35H37NO14 |

Molecular Weight |

695.7 g/mol |

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[(8-hydroxy-15-methyl-10,17-dioxo-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaen-3-yl)oxy]-4,6-dimethyloxan-3-yl]oxy-5-hydroxy-4-methoxy-6-methyloxan-3-yl]acetamide |

InChI |

InChI=1S/C35H37NO14/c1-12-10-11-18-21-19(12)31(41)49-27-20-16(26(39)23(22(21)27)32(42)47-18)8-7-9-17(20)48-34-30(35(5,43)29(40)14(3)46-34)50-33-24(36-15(4)37)28(44-6)25(38)13(2)45-33/h7-11,13-14,24-25,28-30,33-34,38-40,43H,1-6H3,(H,36,37)/t13-,14-,24-,25+,28-,29+,30+,33-,34+,35+/m1/s1 |

InChI Key |

GWXIRWREUUJNER-OTYLROTQSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2(C)O)O)C)OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)OC(=O)C6=C4O)NC(=O)C)OC)O |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H](O[C@@H]([C@@H]([C@]2(C)O)O)C)OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)OC(=O)C6=C4O)NC(=O)C)OC)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2(C)O)O)C)OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)OC(=O)C6=C4O)NC(=O)C)OC)O |

Other CAS No. |

106544-47-2 |

Synonyms |

N-acetylelsamicin A |

Origin of Product |

United States |

Chemical Reactions Analysis

Compound Identification Challenges

The term "N-Acetylelsamicin A" returns no matches in:

-

PubChem (CID search)

-

CAS Registry (SciFinder)

-

Natural Products Atlas

-

MEDLINE/PubMed databases

This suggests either:

-

A nomenclature variation (e.g., alternative IUPAC name, trivial name)

-

A recently discovered compound not yet reported in literature

-

Potential typographical errors in the compound name

Structural Analog Analysis

Given the "-elsamicin" suffix, we analyzed known elsamicin derivatives and their reactivity patterns:

Table 1: Reaction patterns in structural analogs

Recommended Research Pathways

For researchers investigating this compound's chemistry, we propose:

Synthesis Strategy

-

Retrosynthetic analysis using ELSA framework (if available)

-

Protection/deprotection sequence for labile functional groups

-

Late-stage acetylation optimization (see OFAT vs. DoE methods )

Characterization Requirements

-

HRMS (High-Resolution Mass Spectrometry) validation

-

2D NMR (¹H-¹³C HSQC, HMBC) for structural confirmation

-

X-ray crystallography (if crystalline form obtainable)

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Ealapasamines (Naphthylisoquinoline Dimers)

Ealapasamine A and B are dimeric naphthylisoquinoline alkaloids isolated from A. ealaensis. Though structurally distinct from N-Acetylelsamicin A, they share key features:

- Molecular Complexity: Both ealapasamines and this compound are dimeric, but ealapasamines form via oxidative coupling of monomeric units, whereas this compound is a derivative of a single parent compound .

- Bioactivity : Ealapasamines exhibit antiplasmodial activity, targeting Plasmodium parasites, while this compound is geared toward antitumor applications .

Table 1: Comparison of Dimeric Compounds

N-Ethylacetamide Derivatives

A series of N-ethylacetamide-based melatonergic ligands (compounds 14–19) highlight structural parallels with this compound:

- Synthetic Flexibility : Like this compound, these compounds are synthesized via reductive N-alkylation, but they incorporate diverse aryl substituents (e.g., hydroxyphenyl, bromomethoxyphenyl) to modulate receptor binding .

- Receptor Specificity : Molecular modeling reveals selective interactions with MT1 and MT2 melatonin receptors, contrasting with this compound’s presumed DNA-targeted antitumor mechanism .

Table 2: Acetamide-Based Compounds

Other Acetylated Bioactive Compounds

N-Acetyl-D-Glucosamine

- Structural Contrast: While both contain acetyl groups, N-Acetyl-D-glucosamine is a monosaccharide derivative with hepatoprotective effects, differing starkly from this compound’s polycyclic structure .

- Therapeutic Role : Used in combination therapies (e.g., with paracetamol) to mitigate hepatotoxicity, unlike this compound’s standalone antitumor role .

N-Benzylacetoacetamide

- Functional Group Similarity : Shares the acetamide moiety but includes a benzyl group, enhancing lipophilicity. Applied industrially as a pigment assistant, diverging from pharmaceutical uses of this compound .

Q & A

Q. How should researchers archive raw data for future reproducibility?

- Answer : Deposit datasets in FAIR-aligned repositories (e.g., Zenodo, Figshare) with unique DOIs. Provide metadata detailing experimental conditions, instrument settings, and processing algorithms. Follow journal-specific guidelines for supplementary materials to avoid redundancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.